![molecular formula C15H23NO4S B4018866 N-cycloheptyl-3,4-dimethoxybenzenesulfonamide](/img/structure/B4018866.png)
N-cycloheptyl-3,4-dimethoxybenzenesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to “N-cycloheptyl-3,4-dimethoxybenzenesulfonamide” often involves complex reactions that provide insights into their chemical behavior. For instance, the synthesis and structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs highlight the role of specific functional groups in influencing the compound’s properties and activities (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is key to understanding their function and reactivity. Crystallographic studies, such as those on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, provide detailed insights into the arrangement of atoms and the spatial orientation of functional groups, which are crucial for their chemical behavior and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Reactions involving compounds like “N-cycloheptyl-3,4-dimethoxybenzenesulfonamide” demonstrate a range of chemical behaviors. For example, the coupled reaction of N, N-Dibromobenzenesulfonamide and formamide with cyclohexene reveals the potential for complex interactions and product formation, indicating the versatility of sulfonamide compounds in chemical synthesis (Takemura et al., 1971).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are essential for their application and functionality. The solubility issues and formulation challenges of specific arylsulfonamide analogs underscore the importance of physical property analysis in the development of practical applications (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for understanding how these compounds interact with other molecules and their environment. Studies on the synthesis and reaction of N-halosulfonamide compounds offer valuable insights into the chemical properties that define the reactivity and potential applications of sulfonamide-based compounds (Takemura et al., 1967).
properties
IUPAC Name |
N-cycloheptyl-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-19-14-10-9-13(11-15(14)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNPEXJLGOQZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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